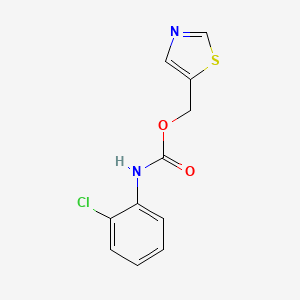

1,3-チアゾール-5-イルメチル N-(2-クロロフェニル)カルバメート

説明

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C11H9ClN2O2S. This compound is part of the thiazole family, which is known for its diverse biological activities. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties .

科学的研究の応用

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound exhibits various biological activities, including antimicrobial, antifungal, and antiviral properties. It is often studied for its potential use in developing new therapeutic agents.

Medicine: Research has shown that derivatives of this compound may have potential as anti-inflammatory and anticancer agents.

作用機序

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, resulting in diverse biological activities .

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

準備方法

The synthesis of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate typically involves the reaction of 1,3-thiazole-5-carboxylic acid with 2-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

化学反応の分析

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

類似化合物との比較

1,3-Thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate can be compared with other thiazole derivatives, such as:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug with a thiazole ring.

Bleomycin: An antineoplastic drug used in cancer treatment.

Tiazofurin: Another antineoplastic drug with a thiazole ring.

The uniqueness of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate lies in its specific substitution pattern and the presence of the carbamate group, which imparts distinct chemical and biological properties.

生物活性

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is a compound characterized by its thiazole ring and carbamate functional group. This structure is associated with a variety of biological activities, including antimicrobial, antifungal, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is , with a molecular weight of approximately 248.26 g/mol. The presence of the thiazole ring enhances the compound's reactivity and biological activity due to its ability to participate in various chemical reactions.

Biological Activity Overview

The biological activities of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate can be categorized as follows:

- Antimicrobial Activity : Compounds containing thiazole rings are often linked to antimicrobial effects. Studies have shown that similar thiazole derivatives exhibit significant inhibition against various bacterial and fungal strains .

- Antifungal Activity : The carbamate group in conjunction with the thiazole moiety has been reported to enhance antifungal properties, making it a candidate for treating fungal infections .

- Anticancer Properties : Research indicates that thiazole-containing compounds can exhibit cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can significantly influence anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate is influenced by its structural components:

| Structural Feature | Biological Activity | Remarks |

|---|---|---|

| Thiazole Ring | Antimicrobial | Essential for activity |

| Carbamate Group | Antifungal | Enhances solubility and reactivity |

| Chlorophenyl Group | Anticancer | Modifications can enhance potency |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that similar thiazole derivatives showed IC50 values ranging from 10 to 30 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of the chlorophenyl group was noted to enhance the lipophilicity and membrane permeability of the compound, contributing to its effectiveness against bacterial strains .

- Cytotoxic Activity : In a comparative analysis, compounds with thiazole rings exhibited IC50 values less than that of doxorubicin in Jurkat T cells, indicating potential as alternative anticancer agents. The presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c12-9-3-1-2-4-10(9)14-11(15)16-6-8-5-13-7-17-8/h1-5,7H,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALSYBKMNINXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)OCC2=CN=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331655 | |

| Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338981-78-5 | |

| Record name | 1,3-thiazol-5-ylmethyl N-(2-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。